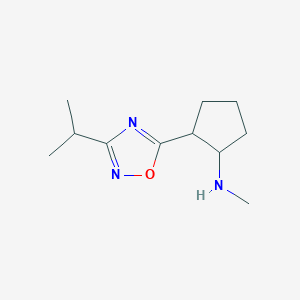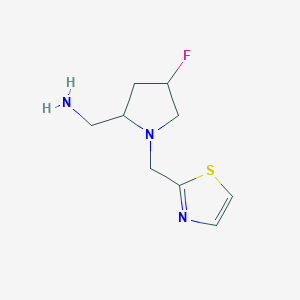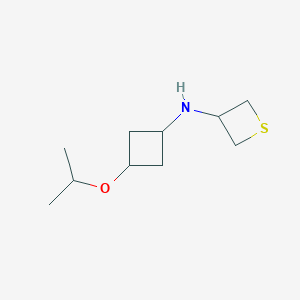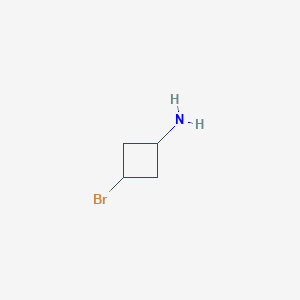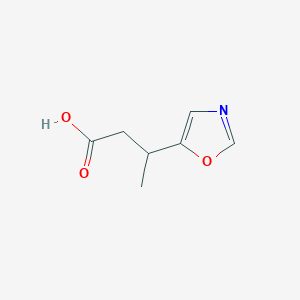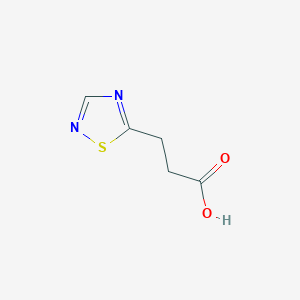
3-(1,2,4-Thiadiazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,4-Thiadiazol-5-yl)propanoic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Thiadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds under acidic conditions, leading to the formation of the thiadiazole ring . Another approach involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The key focus in industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2,4-Thiadiazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,2,4-Thiadiazol-5-yl)propanoic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1,2,4-Thiadiazol-5-yl)propanoic acid varies depending on its application:
As a GPR40 agonist: The compound binds to the free fatty acid receptor 1, activating a signaling cascade that enhances insulin secretion in response to elevated glucose levels.
Antimicrobial and Anticancer Activities: The compound interacts with cellular targets, disrupting essential biological processes in pathogens and cancer cells, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3,4-Thiadiazol-2-yl)propanoic acid: Similar structure but different positioning of nitrogen atoms in the ring.
Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole: These compounds have similar biological activities but differ in their core structure.
Imidazolepropionic acid: Contains an imidazole ring instead of a thiadiazole ring.
Uniqueness
3-(1,2,4-Thiadiazol-5-yl)propanoic acid is unique due to its specific arrangement of sulfur and nitrogen atoms within the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to act as a GPR40 agonist and its diverse range of biological activities make it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C5H6N2O2S |
|---|---|
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
3-(1,2,4-thiadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H6N2O2S/c8-5(9)2-1-4-6-3-7-10-4/h3H,1-2H2,(H,8,9) |
InChI-Schlüssel |
IECNGUNBSMVSLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NSC(=N1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


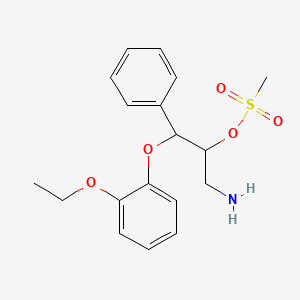
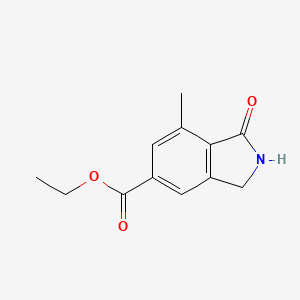
![Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B13344542.png)
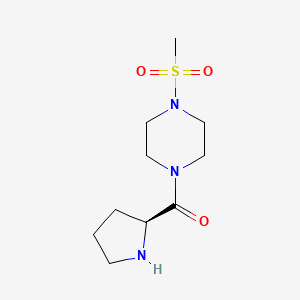
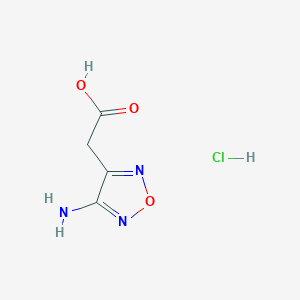
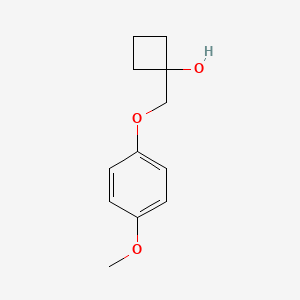

![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13344573.png)
